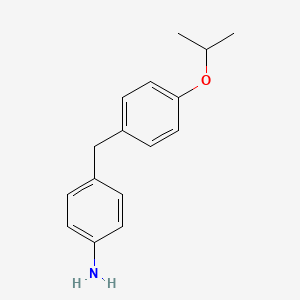

4-(4-Isopropoxybenzyl)aniline

Description

Significance within Aniline (B41778) Derivative Chemistry

Aniline and its derivatives are of paramount importance in industrial and synthetic organic chemistry. wikipedia.org They are fundamental building blocks for numerous products, including dyes, polymers, and pharmaceuticals. wikipedia.orgnih.gov The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution, makes it a valuable scaffold for chemical modifications. wikipedia.org

The significance of 4-(4-Isopropoxybenzyl)aniline within this chemical family stems from its specific structural modifications. The introduction of a benzyl (B1604629) group and an isopropoxy group to the aniline backbone creates a molecule with unique steric and electronic properties. These modifications can influence the compound's reactivity, solubility, and potential biological interactions, making it a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. For instance, aniline derivatives are investigated for their potential antimicrobial and anticancer effects. evitachem.com

Structural Archetype and Key Functional Group Analysis

Aniline Core: The foundational component is the aniline moiety, which consists of a primary amino group (-NH₂) attached to a benzene (B151609) ring. wikipedia.orgebi.ac.uk This group is known to be an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. wikipedia.org The amino group also imparts basic properties to the molecule. libretexts.org

Benzyl Group: A benzyl group, which is a benzene ring attached to a CH₂ group, is bonded to the nitrogen atom of the aniline. This substituent adds steric bulk and can influence the electronic environment of the amino group.

Isopropoxy Group: An isopropoxy group (-OCH(CH₃)₂) is attached to the benzyl ring at the para-position. This alkoxy group is an electron-donating group, which can further influence the reactivity of the aromatic system. The presence of such groups may also enhance the solubility of the compound in organic solvents and potentially improve membrane permeability in biological systems. vulcanchem.com

The combination of these functional groups results in a molecule with a defined three-dimensional shape and a specific distribution of electron density, which are critical determinants of its chemical behavior and potential applications.

Table 1: Key Functional Groups of 4-(4-Isopropoxybenzyl)aniline

| Functional Group | Chemical Formula | Key Characteristics |

|---|---|---|

| Aniline | C₆H₅NH₂ | Aromatic amine, basic, activating group in electrophilic substitution. wikipedia.orgebi.ac.uk |

| Benzyl | C₆H₅CH₂- | Adds steric bulk, influences electronic environment. |

| Isopropoxy | (CH₃)₂CHO- | Electron-donating, can enhance solubility and membrane permeability. vulcanchem.com |

Research Landscape and Scope of Academic Inquiry

The research landscape for 4-(4-Isopropoxybenzyl)aniline and related structures is primarily situated within the fields of synthetic organic chemistry and medicinal chemistry. Academic inquiry often focuses on the following areas:

Synthesis of Novel Compounds: Researchers utilize 4-(4-Isopropoxybenzyl)aniline as a building block to create more complex molecules. evitachem.com Synthetic strategies may involve reactions targeting the amino group or further substitution on the aromatic rings. For example, similar aniline derivatives are used in the synthesis of heterocyclic compounds like quinazolines and pyrimidines, which are of interest in medicinal chemistry. vulcanchem.commdpi.com

Investigation of Biological Activity: There is a broad interest in the biological activities of aniline derivatives. evitachem.com While specific studies on 4-(4-Isopropoxybenzyl)aniline are not extensively detailed in the provided results, related structures have been investigated for a range of therapeutic applications. For instance, isopropoxy-substituted aromatic compounds have been explored as inhibitors of enzymes like 15-lipoxygenase. mums.ac.irresearchgate.net

Materials Science: The structural properties of aniline derivatives, particularly their aromatic nature, suggest potential applications in materials science. smolecule.com For example, they can serve as monomers for the synthesis of polyaniline derivatives, which may have interesting electrical and optical properties for use in sensors or organic light-emitting diodes (OLEDs). smolecule.comrsc.org

The academic inquiry into compounds like 4-(4-Isopropoxybenzyl)aniline is driven by the continuous search for new molecules with useful properties, whether for the development of new pharmaceuticals, advanced materials, or as tools to further understand chemical reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12H,11,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQPJMPBVQUMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241781 | |

| Record name | 4-[[4-(1-Methylethoxy)phenyl]methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221532-04-3 | |

| Record name | 4-[[4-(1-Methylethoxy)phenyl]methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221532-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[4-(1-Methylethoxy)phenyl]methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Isopropoxybenzyl Aniline and Its Derivatives

Strategies for Carbon-Nitrogen Bond Formation

The key step in synthesizing 4-(4-Isopropoxybenzyl)aniline is the formation of the bond between the benzylic carbon and the aniline (B41778) nitrogen. Several strategic approaches have proven effective.

Reductive amination is a widely used and efficient method for preparing secondary amines like 4-(4-Isopropoxybenzyl)aniline. rsc.org This two-step, one-pot process typically involves the initial condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. tandfonline.commasterorganicchemistry.com

The synthesis of 4-(4-Isopropoxybenzyl)aniline via this pathway commences with the reaction between 4-isopropoxybenzaldehyde (B92280) and aniline. The resulting imine is subsequently reduced using a suitable reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its selectivity and mild nature. scielo.org.mxorientjchem.org The reaction can be catalyzed by various acidic catalysts to facilitate imine formation, which is often the rate-determining step. tandfonline.comscielo.org.mx For instance, the use of a cation exchange resin like DOWEX(R)50WX8 in conjunction with NaBH₄ in THF has been shown to provide N-benzylaniline in high yield within a short reaction time. scielo.org.mxredalyc.org Another approach involves using NaBH₄ with wet carbon-based solid acid (CBSA) as a catalyst, which can accelerate the reduction. tandfonline.comtandfonline.com The reaction progress is influenced by the order of reagent addition; pre-mixing the aldehyde and aniline to form the imine before introducing the reducing agent often leads to higher yields of the secondary amine and minimizes the formation of the corresponding benzyl (B1604629) alcohol as a byproduct. tandfonline.comtandfonline.com

| Aldehyde | Amine | Reducing System | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde (B42025) | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 min | 91 | scielo.org.mxredalyc.org |

| Benzaldehyde | Aniline | NaBH₄ / NaH₂PO₄·H₂O | THF | 55 min | 92 | orientjchem.org |

| Benzaldehyde | Aniline | NaBH₄ / Wet CBSA | Solvent-free | 8 min | >90 | tandfonline.com |

| Aromatic Aldehydes | Aromatic Amines | NaBH₄ / [Et₃NH][HSO₄] | Ionic Liquid | - | Excellent | researchgate.net |

| This table presents data for the reductive amination of benzaldehyde and aniline, which serves as a model for the synthesis of 4-(4-isopropoxybenzyl)aniline. |

One-pot reductive amination of aldehydes with nitroarenes, where the nitro group is first reduced to an amine which then reacts with the aldehyde, is another powerful strategy catalyzed by transition metals. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgstackexchange.com This reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.org The synthesis of 4-(4-Isopropoxybenzyl)aniline could theoretically be achieved by coupling aniline with 4-isopropoxybenzyl halide, although the more common application is for the formation of aryl C-N bonds. The versatility of this method stems from the development of various generations of phosphine (B1218219) ligands that enhance the catalyst's activity and stability, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgbeilstein-journals.org

The Chan-Lam coupling offers an alternative, copper-catalyzed approach for C-N bond formation, typically reacting an amine with an arylboronic acid. researchgate.netalfa-chemistry.com This method is advantageous due to the use of a more abundant and less expensive metal catalyst and its tolerance for air and moisture. alfa-chemistry.com While highly effective for N-arylation, anilines can be challenging substrates due to their lower nucleophilicity. acs.orgresearchgate.net Electrochemical methods have been developed to overcome this limitation, enabling the Chan-Lam coupling of anilines with aryl boronic acids under mild conditions. acs.orgresearchgate.net

Direct nucleophilic substitution of a benzyl halide with an amine can also yield N-benzylanilines. For instance, the synthesis of various N-substituted anilines has been achieved through the base-promoted aromatic nucleophilic substitution of 5-allyl-4,6-dichloropyrimidines with different N-substituted anilines. researchgate.net Another approach involves the "borrowed hydrogen" methodology, where a palladium catalyst facilitates the reaction between a nitroarene and a cyclohexanone (B45756) derivative, proceeding through a cascade of nitro reduction, dehydrogenation, imine formation, and reduction, all without an external reducing agent. acs.org Cobalt-catalyzed N-alkylation of anilines with alcohols also provides a route to N-benzylanilines, avoiding the use of halide reagents. rsc.orgrsc.org

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Chan-Lam Variants)

Functional Group Transformations and Derivatization

The primary amine of 4-(4-Isopropoxybenzyl)aniline is a versatile functional handle for further molecular elaboration.

The primary amine of aniline derivatives can be readily acylated to form amides. This transformation is fundamental in organic synthesis and medicinal chemistry. nih.gov Amide synthesis can be achieved by reacting the amine with a carboxylic acid, often in the presence of a coupling agent to activate the carboxylic acid. nih.govfishersci.co.uk Common coupling reagents include carbodiimides (like DCC, DIC, and EDC) and phosphonium (B103445) salts. nih.govfishersci.co.uk Alternatively, the amine can react with more reactive carboxylic acid derivatives such as acyl chlorides under conditions like the Schotten-Baumann reaction. fishersci.co.uk

Studies on the metabolism of substituted N-benzylanilines have shown that amide formation can occur, though the yield and pathway are influenced by steric and electronic effects of substituents on the aromatic rings. nih.govcapes.gov.br Direct oxidative amidation of aldehydes with N-benzylanilines has also been developed using catalysts like tris(pentafluorophenyl)borane. rsc.org Titanium tetrachloride (TiCl₄) has been shown to mediate the one-pot condensation of carboxylic acids and amines to form amides in good yields. d-nb.info

| Acid | Amine | Coupling Agent/Method | Yield (%) | Reference |

| Carboxylic Acids | Primary/Secondary Amines | N-chlorophthalimide/PPh₃ | Good to Excellent | nih.gov |

| Carboxylic Acids | Anilines | TiCl₄ | 38-98 | d-nb.info |

| N-Boc-L-Alanine | Aniline | TiCl₄ | 88 | d-nb.info |

| Aldehydes | N-benzylanilines | B(C₆F₅)₃ / t-BuOOH | Good to Excellent | rsc.org |

| This table shows general methods for amide formation applicable to 4-(4-isopropoxybenzyl)aniline. |

The reaction of a primary amine with an aldehyde or ketone leads to the formation of an imine or Schiff base. masterorganicchemistry.com This condensation reaction is typically reversible and often catalyzed by acid. masterorganicchemistry.comoperachem.com To drive the reaction to completion, it is common to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a dehydrating agent. operachem.com

The formation of imines from N-substituted anilines is a well-established transformation. researchgate.net For example, N-benzylanilines can react with other carbonyl compounds to form new imine structures. A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov The reaction of terminal alkynes with anilines, catalyzed by rhodium(I), also provides a route to imines under mild conditions. organic-chemistry.org

Acylation and Amidation Reactions of the Primary Amine

Advanced Synthetic Techniques

Advanced synthetic methodologies have revolutionized the preparation of complex organic molecules, offering enhanced efficiency, selectivity, and sustainability. For the synthesis of 4-(4-isopropoxybenzyl)aniline and its derivatives, techniques such as transition metal-catalyzed cross-coupling, microwave-assisted synthesis, and multi-component reactions provide powerful tools for constructing the core structure and introducing functional diversity.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly using palladium, has become an essential method for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of arylamines like 4-(4-isopropoxybenzyl)aniline. uminho.ptacs.org These reactions offer significant advantages over classical methods by allowing for the use of non-activated substrates under milder conditions. uminho.pt

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern C-N bond formation, enabling the synthesis of aryl amines from aryl halides or pseudohalides (e.g., triflates) and primary or secondary amines. organic-chemistry.org The synthesis of diarylamines and related aniline derivatives often employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a bulky, electron-rich phosphine ligand. uminho.ptmit.edu

A common catalytic system involves Pd(OAc)₂ with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as the ligand and a base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene. uminho.pt This system has proven effective for coupling various primary amines with aryl bromides. uminho.pt The choice of ligand is critical; ligands like bis[2-(diphenylphosphino)phenyl] ether (DPEphos) and 2-di-tert-butylphosphinobiphenyl have also been shown to be highly effective for the monoarylation of primary amines. mit.edunih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.

| Catalyst System | Base | Substrates | Key Features |

| Pd(OAc)₂ / rac-BINAP | Cs₂CO₃ | Primary amines and aryl bromides | General method for diarylamines; tolerates various functional groups. uminho.pt |

| Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Diarylamines and halothiophenes | Effective for heterocyclic amines. thieme-connect.com |

| Pd(OAc)₂ / DPEphos | NaOt-Bu | Anilines and aryl bromides | Highly active for electron-poor anilines and sterically hindered substrates. mit.edu |

| PdCl₂ / CyPF-tBu | K₃PO₄ | Amines and heteroaryl halides | Air-stable, one-component catalyst for efficient amination. organic-chemistry.org |

Table 1: Representative Transition Metal Catalyst Systems for C-N Cross-Coupling Reactions.

Research has also focused on developing tandem processes where multiple bond-forming events occur in a single pot. For instance, a palladium-catalyzed N-arylation/carboamination sequence can convert a primary amine and two different aryl bromides into complex N-aryl-2-benzyl pyrrolidines, demonstrating the power of these methods to rapidly build molecular complexity. nih.gov Such strategies could be adapted for the synthesis of derivatives of 4-(4-isopropoxybenzyl)aniline.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved purity compared to conventional heating methods. georgiasouthern.eduasianpubs.org This technology is particularly beneficial for synthesizing aniline derivatives.

The core principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome high activation barriers and promote reactions that are slow or inefficient under traditional conditions. icm.edu.pl For example, the synthesis of amides from anilines and carboxylic acids, which can be a lengthy process with conventional heating, can be accomplished in minutes under solvent-free microwave irradiation. icm.edu.pl

In the context of aniline derivatives, microwave assistance has been successfully applied to multicomponent reactions, such as the Biginelli condensation, to produce tetrahydropyrimidines. foliamedica.bg A study on the synthesis of heterocyclic bis-amides via the Ugi reaction reported that heating the reactants (aniline, an aldehyde, benzoic acid, and an isocyanide) at 45°C for just 30 minutes under 200W of microwave power led to good yields and a simplified purification process. georgiasouthern.edu Another report detailed the rapid, one-pot synthesis of 2,4-dichloroquinolines from aromatic amines using microwave irradiation (600W) for only 50 seconds. asianpubs.org

| Reaction Type | Reactants | Method | Time | Yield |

| Amide Synthesis | Aniline + Formic Acid | Conventional | Several hours | Moderate |

| Amide Synthesis | Aniline + Formic Acid | Microwave (solvent-free) | 2-10 min | >90% icm.edu.pl |

| Ugi Reaction | Aniline + Aldehyde + Acid + Isocyanide | Conventional | Hours to days | Variable |

| Ugi Reaction | Aniline + Aldehyde + Acid + Isocyanide | Microwave (200W) | 30 min | Good georgiasouthern.edu |

| Azo Dye Synthesis | Nitroarene + Aniline derivative | Conventional | 6-12 hours | 65-82% |

| Azo Dye Synthesis | Nitroarene + Aniline derivative | Microwave (200W, 150°C) | 3 min | 96-97% nih.gov |

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Reactions Involving Aniline Derivatives.

Multi-Component Reaction Strategies for Aniline Derivatives

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. ajgreenchem.comfrontiersin.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple building blocks. frontiersin.orgadvion.com

The Ugi Four-Component Reaction (U-4CR)

Among the most prominent MCRs is the Ugi four-component condensation, which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgacs.org This reaction is exceptionally versatile for creating peptide-like structures and other complex molecules. nih.gov To synthesize a derivative of 4-(4-isopropoxybenzyl)aniline using this method, an aniline derivative could serve as the amine component. The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and carboxylic acid in a concerted or stepwise manner to yield the final product. organic-chemistry.org The Ugi reaction can be facilitated by various conditions, including microwave irradiation, to enhance reaction rates and yields. preprints.org

Other MCRs for Aniline Derivatives

Beyond the Ugi reaction, other MCRs are valuable for synthesizing aniline derivatives. For instance, a one-pot, four-component reaction involving an aldehyde, a ketone, and two equivalents of malononitrile (B47326) can produce highly substituted anilines using silica (B1680970) nanoparticles as a reusable catalyst. advion.com Another example is the L-Proline catalyzed one-pot reaction of an aniline, methyl acetoacetate, and an aromatic aldehyde to generate tetrahydropyridine (B1245486) derivatives in good yields under mild, eco-friendly conditions. ajgreenchem.com These strategies highlight the power of MCRs to construct complex molecular scaffolds efficiently.

| MCR Name | Components | Product Type | Key Features |

| Ugi Reaction | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Aminoacyl Amides | High diversity, creates peptide-like structures. organic-chemistry.orgacs.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | Efficient synthesis of heterocyclic compounds. foliamedica.bg |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Amine | Dihydropyridines | Classic MCR for medicinally relevant heterocycles. |

| Gewald Reaction | Carbonyl, α-Cyanoester, Elemental Sulfur, Amine | Polysubstituted Thiophenes | Synthesis of highly functionalized thiophenes. tandfonline.com |

| 4-Component Pyran Synthesis | Aldehyde, Malononitrile, Active Methylene Cmpd. | Polysubstituted Anilines/Pyrans | Environmentally benign, uses reusable catalyst. advion.com |

Table 3: Overview of Multi-Component Reactions for the Synthesis of Aniline Derivatives and Related Structures.

Chemical Reactivity and Transformations of 4 4 Isopropoxybenzyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 4-(4-isopropoxybenzyl)aniline is highly activated towards electrophilic aromatic substitution (EAS). The amino group (-NH₂) is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to itself. chemicalnote.comscribd.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at these positions. chemicalnote.com

Given that the para position is already occupied by the 4-isopropoxybenzyl group, electrophilic attack is anticipated to occur predominantly at the ortho positions (positions 2 and 6) of the aniline ring. Common EAS reactions include halogenation, nitration, and sulfonation. makingmolecules.compressbooks.pub

For instance, in the case of halogenation with bromine water, aniline typically undergoes polysubstitution to yield 2,4,6-tribromoaniline. wikipedia.orgyoutube.com To achieve monosubstitution, the reactivity of the amine group is often moderated by acetylation to form an acetanilide, which then directs substitution primarily to the para position, with some ortho product. youtube.comchemguide.co.uk Subsequent hydrolysis removes the acetyl group to yield the monosubstituted aniline. youtube.com

In the context of 4-(4-isopropoxybenzyl)aniline, direct bromination would likely lead to the formation of 2,6-dibromo-4-(4-isopropoxybenzyl)aniline. Selective monobromination at one of the ortho positions would necessitate careful control of reaction conditions or the use of a protecting group strategy.

Reactions of the Aniline Amine Group

Other Reactions of the Amine Functionality (e.g., Alkylation, Sulfonation)

The primary amine group of 4-(4-isopropoxybenzyl)aniline can undergo a variety of other chemical transformations.

Alkylation: The amine can act as a nucleophile and react with alkyl halides in SN2 reactions to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. libretexts.orgdtic.mil The reaction with an alkyl halide would initially yield the N-alkylated product, N-alkyl-4-(4-isopropoxybenzyl)aniline. Further alkylation can lead to the corresponding dialkyl and trialkyl ammonium salts.

Sulfonation: Reaction with concentrated sulfuric acid can lead to sulfonation. In the case of aniline, heating with sulfuric acid produces p-aminobenzenesulfonic acid (sulfanilic acid). chemicalnote.comdoubtnut.com The reaction proceeds via the formation of anilinium hydrogen sulfate, which then rearranges upon heating. For 4-(4-isopropoxybenzyl)aniline, sulfonation would be expected to occur at one of the ortho positions of the aniline ring. The bulky nature of the sulfonyl group might favor substitution at the less sterically hindered position. echemi.com

Controlled Oxidative Transformations of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. acs.orgscispace.com Strong oxidizing agents can lead to complex mixtures and polymerization. However, controlled oxidation can yield specific products.

Studies on substituted anilines have shown that oxidation can proceed via mechanisms like hydrogen atom transfer (HAT). acs.org For example, the oxidation of substituted anilines by ferrate(VI) is initiated by a HAT mechanism, leading to the formation of an aniline radical cation, which can then undergo further reactions to form products like azobenzenes. acs.org The nature of the substituent significantly influences the reaction pathways. acs.org Other oxidants used for transforming anilines include manganese dioxide (MnO₂) and iodine(III) reagents. scispace.comnih.govresearchgate.net I(III)-catalyzed oxidative reactions of unactivated anilines can lead to the formation of various heterocyclic compounds. nih.gov

For 4-(4-isopropoxybenzyl)aniline, controlled oxidation could potentially lead to the formation of the corresponding azoxybenzene, azobenzene (B91143), or other coupled products, depending on the specific reagents and conditions employed.

Heterocyclization Reactions Utilizing the Aniline Core (e.g., Quinoline (B57606) and Quinazolinone Annulation)

The aniline core of 4-(4-isopropoxybenzyl)aniline is a valuable synthon for the construction of fused heterocyclic systems like quinolines and quinazolinones, which are important scaffolds in medicinal chemistry. mdpi.comekb.eg

Quinoline Synthesis: Several classic named reactions can be employed for quinoline synthesis starting from an aniline. These include:

Skraup-Doebner-von Miller Synthesis: This involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, or with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. vulcanchem.comiipseries.org

Combes Synthesis: This method utilizes the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form a substituted quinoline. iipseries.orgwikipedia.org

Gould-Jacobs Reaction: Aniline reacts with diethyl ethoxymethylenemalonate, and subsequent thermal cyclization and hydrolysis/decarboxylation yield a 4-hydroxyquinoline. mdpi.comrsc.org

Using 4-(4-isopropoxybenzyl)aniline in these reactions would lead to the formation of quinolines bearing the 4-isopropoxybenzyl substituent at position 6 or 7, depending on the regioselectivity of the cyclization.

Quinazolinone Synthesis: Quinazolinones can be synthesized from anilines through various routes. A common method involves the reaction of an aniline with an anthranilic acid derivative or a related precursor. For instance, heating an aniline with 2-aminobenzoic acid (anthranilic acid) derivatives can lead to the formation of quinazolinones. Another approach involves the reaction of an aniline with a 2-halobenzoyl halide followed by cyclization with a source of nitrogen. Multi-component reactions have also been developed for the efficient synthesis of substituted quinazolines from simple anilines. rsc.org The reaction of 4-(4-isopropoxybenzyl)aniline in these synthetic protocols would yield quinazolinone structures with the 4-isopropoxybenzyl group attached to the nitrogen at position 3.

Table 2: Summary of Potential Heterocyclization Reactions

| Reaction Name | Reactants with 4-(4-Isopropoxybenzyl)aniline | Product Type |

| Combes Synthesis | β-Diketone | Substituted Quinoline |

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline derivative |

| Niementowski Reaction | Anthranilic acid | Quinazolinone derivative |

Applications and Advanced Research Contexts of 4 4 Isopropoxybenzyl Aniline Derivatives

Role in Advanced Organic Synthesis as a Chemical Building Block

4-(4-Isopropoxybenzyl)aniline and its derivatives are valuable building blocks in advanced organic synthesis. Their molecular structure, featuring an aniline (B41778) core, an isopropoxy group, and a benzyl (B1604629) moiety, provides multiple reactive sites for constructing more complex molecules. evitachem.com These compounds serve as versatile scaffolds for creating diverse molecular architectures with potential applications in various scientific fields.

For instance, the development of efficient catalytic systems, such as those used in alkyne metathesis, has enabled the use of aniline-like structures in the synthesis of shape-persistent molecular architectures. orgsyn.org These methods often rely on the strategic incorporation of functional groups to drive the reaction towards the desired complex product. orgsyn.org The ability to use building blocks like 4-(4-isopropoxybenzyl)aniline in such sophisticated synthetic strategies highlights their importance in creating novel and complex molecules. vu.nl

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. 4-(4-Isopropoxybenzyl)aniline and its analogues can serve as key intermediates in such pathways. The different functional groups on the molecule can be selectively reacted to create a variety of products. google.com

This approach is particularly valuable in drug discovery and materials science, where it is often necessary to synthesize and screen a large number of compounds to identify those with the desired properties. For example, a common intermediate can be subjected to different reaction conditions or reacted with a variety of reagents to produce a diverse set of molecules. mdpi.com This strategy has been successfully employed in the synthesis of natural product-like libraries, demonstrating the power of using versatile intermediates to access a wide range of chemical space. mdpi.com

The table below illustrates how different functional groups on a hypothetical 4-(4-isopropoxybenzyl)aniline derivative could be used in a divergent synthesis.

| Functional Group | Potential Reaction | Resulting Structure |

| Aniline -NH2 | Acylation | Amide |

| Aniline -NH2 | Alkylation | Secondary or Tertiary Amine |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Substituted Benzene Ring |

| Isopropoxy Group | Ether Cleavage | Phenol |

This table is a hypothetical representation of how different parts of the 4-(4-isopropoxybenzyl)aniline scaffold could be modified in a divergent synthesis approach.

Precursors for Complex Molecular Architectures

Contributions to Advanced Materials Science and Engineering

The unique molecular structure of 4-(4-isopropoxybenzyl)aniline derivatives makes them promising candidates for the development of advanced materials. Their aromatic nature, combined with the presence of flexible alkoxy groups, can impart desirable properties for various applications in materials science and engineering. smolecule.com

Aniline derivatives are key components in the synthesis of organic electronic and optoelectronic materials. technologynetworks.comrwth-aachen.de The π-conjugated systems present in these molecules allow for the transport of charge carriers, a fundamental property for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. technologynetworks.comuni-wuerzburg.de

The isopropoxy group in 4-(4-isopropoxybenzyl)aniline can enhance the solubility of the resulting materials, making them easier to process into thin films for device fabrication. Furthermore, the ability to modify the aniline and benzyl portions of the molecule allows for the fine-tuning of the electronic and optical properties of the material. smolecule.com This tunability is crucial for optimizing the performance of organic electronic devices. Recent advancements in synthetic methods have made it easier to produce complex, ring-shaped molecular structures that are valuable for these technologies. technologynetworks.com

Aniline and its derivatives are important monomers in the synthesis of conducting polymers, with polyaniline (PANI) being a prominent example. itu.edu.tr These polymers have a wide range of applications due to their electrical conductivity and environmental stability. itu.edu.tr The isopropoxybenzyl group in 4-(4-isopropoxybenzyl)aniline could be incorporated into polymer chains to modify the properties of the resulting polymer, such as its solubility and processability.

Furthermore, derivatives of 4-(4-isopropoxybenzyl)aniline can be used in the development of catalysts for polymerization reactions. mdpi.com For example, specific aniline-based ligands can be coordinated to metal centers to create catalysts for controlled radical polymerization, a technique used to synthesize polymers with well-defined architectures. beilstein-journals.org The ability to tailor the structure of the ligand allows for precise control over the polymerization process, leading to polymers with desired molecular weights and functionalities.

The following table summarizes the potential roles of 4-(4-isopropoxybenzyl)aniline in polymer science.

| Application Area | Specific Role of 4-(4-Isopropoxybenzyl)aniline Derivative | Potential Benefit |

| Conducting Polymers | As a monomer or co-monomer in polymerization | Improved solubility and processability of the resulting polymer |

| Polymerization Catalysis | As a ligand for a metal-based catalyst | Control over polymer architecture and properties |

Hybrid materials and nanocomposites, which combine organic and inorganic components at the nanoscale, are a rapidly growing area of materials science. mdpi.comelsevier.com These materials often exhibit synergistic properties that are not found in their individual components. mdpi.com

Aniline derivatives can be used to functionalize the surface of inorganic nanoparticles, improving their compatibility with a polymer matrix and leading to a more uniform dispersion. mdpi.com The 4-(4-isopropoxybenzyl)aniline structure, with its combination of aromatic and aliphatic components, could be particularly effective in this role. The organic functional groups can interact with the polymer, while the aniline nitrogen or other parts of the molecule could bind to the nanoparticle surface. smolecule.com

The development of these hybrid materials opens up possibilities for new applications in a wide range of fields, including coatings, sensors, and biomedical devices. european-mrs.comnih.gov The ability to tailor the interface between the organic and inorganic phases is critical to the performance of these materials, and versatile molecules like 4-(4-isopropoxybenzyl)aniline can play a key role in achieving this control. nih.gov

Polymer Science and Polymerization Catalysis

Catalytic Applications of Metal-Ligand Complexes Incorporating Aniline Derivatives

The field of coordination chemistry has seen significant growth in the development of metal-ligand complexes for catalysis. mdpi.comorientjchem.org Aniline and its derivatives are versatile ligands that can be incorporated into various metal complexes to catalyze a wide range of organic transformations. bohrium.com The electronic and steric properties of the aniline ligand can be fine-tuned by modifying the substituents on the aromatic ring, which in turn influences the activity and selectivity of the metal catalyst. acs.org

Transition metal complexes derived from Schiff bases, often synthesized from substituted anilines, have demonstrated notable catalytic applications. mdpi.com For instance, cobalt Schiff base complexes have been utilized as catalysts for the oxidation of anilines. acs.org The catalytic activity in these systems is influenced by the nature of the Schiff base ligand, where both steric factors and the formal potential of the complex appear to affect the reaction rate. acs.org In some cases, these complexes show high selectivity; for example, certain transition metal complexes have achieved 100% selectivity in producing azobenzene (B91143) from aniline oxidation. mdpi.com

Tantalum imido complexes, which can be synthesized from anilines, have proven to be efficient catalysts for the hydroamination of alkynes. nih.gov Studies on the addition of various substituted anilines to diphenylacetylene (B1204595) have shown that both neutral and cationic tantalum complexes are effective, particularly with para-substituted anilines. nih.gov Cationic tantalum complexes have demonstrated enhanced reactivity, even with more challenging substrates like ortho-substituted anilines and allenes. nih.gov

Furthermore, ruthenium(II) catalysts bearing substituted aniline-based ligands have been synthesized and found to be effective. bohrium.com For example, complexes with ligands such as 3,5-bis(trifluoromethyl)aniline (B1329491) and 3,4,5-trimethoxy aniline have been prepared. bohrium.com The development of such complexes is part of a broader effort to use metal-ligand cooperation (MLC) as a key concept in catalysis, where both the metal center and the ligand are actively involved in the catalytic cycle. bohrium.com

The table below summarizes the catalytic activity of various metal complexes incorporating aniline derivatives in different oxidation reactions.

Table 1: Catalytic Oxidation of Anilines using Various Metal Complexes

| Catalyst System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cobalt Schiff Base Complex | 2,4,6-Triphenylaniline | 2,4,6-Triphenylnitrobenzene | - | acs.org |

| Cobalt Schiff Base Complex | 2,4,6-Trimethylaniline | 2,4,6-Trimethylnitrobenzene / Imine Hydrolysis Product | ~50 / ~50 | acs.org |

| [ML2(NO3)]NO3·nH2O (Complex 4) | Aniline | Azobenzene | 91 | mdpi.com |

| [ML2(NO3)]NO3·nH2O (Complex 4) | Aniline derivatives | Azobenzene derivatives | 14-62 | mdpi.com |

| Tantalum Imido Complex (1b) | p-Chloroaniline + Diphenylacetylene | Imine/Enamine | >95 | nih.gov |

| Tantalum Imido Complex (2) | p-Methoxyaniline + Diphenylacetylene | Imine/Enamine | 72 (83 isolated) | nih.gov |

Design of Photoresponsive and Functional Materials

Aniline derivatives are crucial building blocks in the design of advanced functional materials, particularly those exhibiting photoresponsive properties. rsc.orgwiley-vch.de Photochromic materials, which undergo a reversible color change upon exposure to light, have applications in areas like information storage and smart sensors. wiley-vch.dekingchroma.com

A prominent class of photochromic materials derived from anilines are N-salicylideneanilines, also known as anils. wiley-vch.de These compounds are Schiff bases formed by the condensation of a salicylaldehyde (B1680747) with an aniline derivative. wiley-vch.de Their photochromism arises from an excited-state intramolecular proton transfer (ESIPT) mechanism. wiley-vch.de Upon UV irradiation, the stable enol form converts to a colored keto form, which can revert to the enol form either thermally or by irradiation with visible light. wiley-vch.de This property is primarily observed in the solid state, as the reverse reaction in solution is typically very fast. wiley-vch.de

The specific properties of these anil-based materials can be tuned by modifying the substituents on the aniline and salicylaldehyde rings. wiley-vch.de For instance, a family of anils synthesized through mechanochemistry, with varying substituents on the bromoaniline residue, has been studied for their thermo- and photochromic properties. rsc.org One such compound, which showed a distinct color change from white to red/orange upon UV irradiation, was incorporated into a carboxymethyl cellulose (B213188) biopolymer matrix. rsc.org The resulting composite film demonstrated potential as a sensor for cold chain transport, as it maintained its colored state at low temperatures (-19 °C and 4 °C) for weeks but quickly reverted to its original color at room temperature. rsc.org

Crystal engineering approaches, such as cocrystallization, have also been employed to systematically modify the photochromic behavior of anils. acs.org By screening various anil derivatives with different coformers, researchers have been able to fine-tune the photochromic properties, demonstrating that factors like intermolecular contacts and dihedral angles within the crystal structure play a crucial role in the intensity and occurrence of photochromism. acs.org

Beyond photochromism, aniline derivatives are used to create other functional materials. For example, a benzophenone (B1666685) group was incorporated into an N-benzyl substituent of an aniline-related structure to create a photoaffinity reagent, designed to modify protein targets upon photo-irradiation. nih.gov In another context, N,N'-diaryl derivatives, synthesized using building blocks like 4-iodo-1-(isopropoxy)benzene, have been used to create diradicals with specific electronic and magnetic interactions, demonstrating the versatility of these compounds in materials science. acs.org

Table 2: Properties of Photoresponsive Materials Based on Aniline Derivatives

| Material Type | Aniline Derivative Class | Functional Property | Mechanism | Potential Application | Reference |

|---|---|---|---|---|---|

| Anil-Cellulose Composite Film | N-salicylideneaniline | Thermo- and Photochromism | Intramolecular Proton Transfer | Cold chain visual tracking sensors | rsc.org |

| Anil Cocrystals | Salicylideneaniline (Anil) derivatives | Tunable Photochromism | Intramolecular Proton Transfer | Advanced optical materials | acs.org |

| Benzophenone derivative | N-benzyl aniline derivative | Photoaffinity Labeling | Photochemical reaction | Target identification in biology | nih.gov |

| Spirooxazine | - | Photochromism | Heterolytic Bond Cleavage | Light-stable materials | kingchroma.com |

Future Directions and Emerging Research Avenues

Innovation in Green Chemistry and Sustainable Synthesis

The chemical industry is increasingly moving towards "green chemistry," a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. mdpi.comindianchemicalsociety.com This paradigm shift directly impacts the synthesis of molecules like 4-(4-Isopropoxybenzyl)aniline.

Future research will likely focus on developing more environmentally benign synthetic routes. This includes the use of safer solvents, preferably water, and the reduction or elimination of toxic reagents and byproducts. indianchemicalsociety.comimist.ma For instance, traditional methods for synthesizing substituted anilines can be cumbersome and hazardous. nih.gov Newer methods, such as those utilizing microwave assistance without the need for transition metals or organic solvents, present a more sustainable alternative. tandfonline.com Another approach involves solvent-free reactions, which can be accelerated through techniques like pressure reduction, offering a greener and more efficient pathway for imine synthesis, a related reaction type. scirp.org

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, will also be a key consideration. paperpublications.org Researchers are exploring catalytic reactions that are more selective and efficient, reducing waste and energy consumption. paperpublications.org For example, the use of reusable catalysts, such as zeolites, can replace harmful reagents like sulfuric acid in certain reactions. paperpublications.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Anilines

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous chlorinated solvents like dichloromethane. imist.ma | Prioritizes water or solvent-free conditions. indianchemicalsociety.comimist.ma |

| Reagents | May involve toxic reagents like pyridine (B92270) and produce significant waste. imist.ma | Employs safer, often catalytic, reagents to minimize byproducts. paperpublications.org |

| Energy | Can require high temperatures and prolonged reaction times. | Utilizes energy-efficient methods like microwave-assisted synthesis. tandfonline.compaperpublications.org |

| Atom Economy | Often lower, with significant amounts of starting materials not incorporated into the final product. paperpublications.org | Aims for 100% atom economy where possible. paperpublications.org |

Discovery of Novel Chemical Transformations

Beyond its synthesis, 4-(4-isopropoxybenzyl)aniline can serve as a building block for creating new and complex molecules. Research into novel chemical transformations involving this compound is a promising area. This could involve its participation in coupling reactions, cyclizations, and functional group interconversions to generate a diverse range of derivatives with potentially interesting properties.

For example, 4-(4-isopropoxyaniline) has been used in the synthesis of various heterocyclic compounds. It can be reacted with other molecules to form benzimidazoles, 7-azabenzimidazoles, and benzotriazoles. nih.gov One specific transformation involves the Suzuki coupling reaction, where 4-isopropoxyphenyl boronic acid is coupled with other molecules to introduce the 4-isopropoxyphenyl group. nih.gov Another example is its use in the synthesis of pyrrole (B145914) derivatives. nih.gov

The development of new catalytic systems will be crucial in unlocking the full potential of 4-(4-isopropoxybenzyl)aniline as a synthetic intermediate. Ruthenium-catalyzed direct sp3 arylation, for instance, allows for the direct functionalization of benzylic positions, a transformation that can be challenging with traditional methods. acs.org

Integration of Advanced Analytical and Spectroscopic Characterization

As new derivatives of 4-(4-isopropoxybenzyl)aniline are synthesized, advanced analytical and spectroscopic techniques will be essential for their thorough characterization. While standard techniques like NMR and IR spectroscopy provide fundamental structural information, more sophisticated methods can offer deeper insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for unambiguously determining the structure of complex molecules, especially when dealing with isomers or products of reactions where multiple outcomes are possible. nih.gov These techniques help in elucidating the connectivity of atoms within a molecule. nih.gov

For studying the interactions of these molecules with biological targets or other materials, techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetic data. irjes.com X-ray crystallography remains the gold standard for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, angles, and intermolecular interactions. researchgate.net

Furthermore, hyphenated techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) are invaluable for separating and identifying components in complex mixtures, which is particularly useful for analyzing reaction products and impurities. semanticscholar.org

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Information Provided |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms, aiding in unambiguous structure elucidation. nih.gov |

| X-ray Crystallography | Precise three-dimensional molecular structure of crystalline compounds. researchgate.net |

| LC-MS/MS | Separation and identification of components in a mixture, useful for impurity profiling. semanticscholar.org |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of molecular interactions. irjes.com |

Application of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. nih.gov These computational approaches can accelerate the discovery and optimization of new molecules by analyzing vast datasets and identifying patterns that may not be apparent to human researchers. nih.gov

In the context of 4-(4-isopropoxybenzyl)aniline, AI and ML could be applied in several ways:

Predicting Reaction Outcomes: ML models can be trained to predict the products and yields of chemical reactions, helping chemists to design more efficient synthetic routes. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high binding affinity to a specific biological target. nih.govfrontiersin.org These models could be used to generate novel derivatives of 4-(4-isopropoxybenzyl)aniline with potential therapeutic applications.

Property Prediction: AI can predict various physicochemical and biological properties of molecules, such as solubility, toxicity, and bioactivity, allowing for the virtual screening of large compound libraries before they are synthesized. nih.govacs.org

For example, machine learning has been used to rediscover chemical theories, such as Armstrong's quinonoid theory, by analyzing the functional groups of molecules generated for specific properties like light absorption. researchgate.net This demonstrates the potential of AI to not only optimize existing processes but also to uncover new chemical principles.

Theoretical Design and Prediction of Novel 4-(4-Isopropoxybenzyl)aniline Derivatives

Computational chemistry provides a powerful framework for the theoretical design and prediction of the properties of novel molecules. Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, geometry, and reactivity of molecules, offering insights that can guide experimental work. irjes.comacs.org

For 4-(4-isopropoxybenzyl)aniline and its potential derivatives, theoretical studies can be used to:

Predict Spectroscopic Properties: Calculate NMR and IR spectra to aid in the identification of newly synthesized compounds.

Investigate Reaction Mechanisms: Elucidate the step-by-step pathway of chemical reactions, helping to understand how products are formed and how reactions can be optimized.

Design Molecules with Specific Properties: Computationally design new derivatives with enhanced properties, such as improved binding to a target protein or increased stability. For instance, computational methods have been used to predict the pKa values of substituted anilines and to study their carcinogenic properties. acs.orgijlpr.commdpi.com

Molecular docking simulations can predict how a molecule will bind to a biological target, providing a basis for structure-based drug design. researchgate.net This approach has been used to design novel inhibitors for various enzymes and proteins. researchgate.net By combining theoretical design with experimental synthesis and testing, researchers can more efficiently explore the chemical space around 4-(4-isopropoxybenzyl)aniline to discover new molecules with valuable applications.

Q & A

Q. What are the standard synthetic routes for 4-(4-Isopropoxybenzyl)aniline, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves nucleophilic substitution reactions starting from aniline derivatives and isopropyl alcohol. Key steps include:

- Substrate Preparation : Use of 4-isopropoxybenzyl chloride as an electrophile and aniline as a nucleophile.

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and identify intermediates .

- Optimization : Adjusting temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency. Catalysts like K₂CO₃ may improve yield by deprotonating the amine .

- Purification : Column chromatography or recrystallization to isolate the product. Yields range from 50–85% depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-Isopropoxybenzyl)aniline?

- NMR Spectroscopy : H and C NMR confirm the presence of isopropoxy (–OCH(CH₃)₂) and benzyl (–CH₂–) groups. Key signals include aromatic protons (δ 6.5–7.5 ppm) and isopropyl methine protons (δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 256.1443 for C₁₆H₂₀NO) .

- FT-IR : Peaks at 3350 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C–O–C ether linkage) confirm functional groups .

Q. How stable is 4-(4-Isopropoxybenzyl)aniline under varying storage conditions?

- Oxidative Stability : Susceptible to oxidation at the aniline NH₂ group. Store under inert gas (N₂/Ar) with antioxidants like BHT .

- Hydrolytic Stability : The isopropoxy group resists hydrolysis in neutral conditions but degrades in acidic/basic environments (pH < 3 or > 10). Stability studies via accelerated degradation (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How do electronic effects of the isopropoxy and benzyl groups influence the compound's reactivity in electrophilic aromatic substitution (EAS)?

- Activation/Deactivation : The isopropoxy group is electron-donating (+M effect), activating the benzene ring toward EAS (e.g., nitration at the para position relative to the benzyl group).

- Steric Effects : The bulky isopropoxy group directs incoming electrophiles to less hindered positions, validated by computational modeling (DFT) and experimental regioselectivity studies .

Q. What strategies resolve contradictions in biological activity data for 4-(4-Isopropoxybenzyl)aniline derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare analogues with varying substituents (e.g., replacing isopropoxy with trifluoromethyl or morpholine groups) to isolate pharmacophoric features .

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, inconsistent IC₅₀ values in kinase assays may arise from off-target effects .

Q. How can computational methods predict the compound's interaction with biological targets?

- Molecular Docking : Simulate binding to receptors (e.g., GPCRs or kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the aniline NH₂ and hydrophobic interactions with the benzyl group .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of 4-(4-Isopropoxybenzyl)aniline derivatives?

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation or oxidation).

- Stepwise Optimization : Isolate intermediates after each step (e.g., benzylation before introducing isopropoxy) to minimize competing reactions .

Q. What experimental designs mitigate variability in biological assays involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.